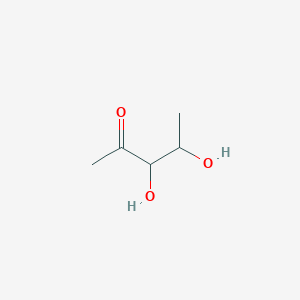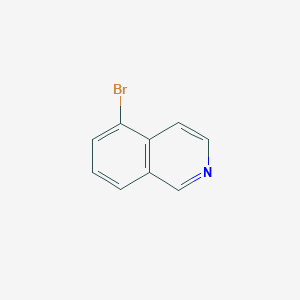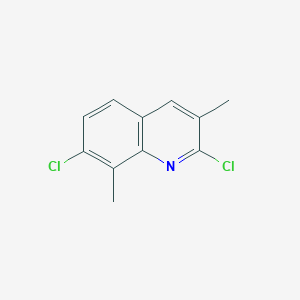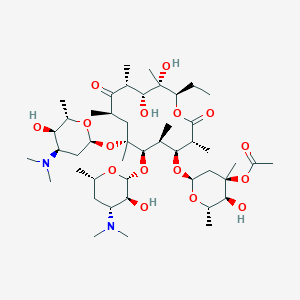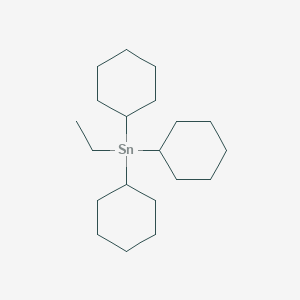
d(Tatc)m(5)acr-d(gata) complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The d(Tatc)m(5)acr-d(gata) complex is a type of DNA molecule that has been extensively studied in recent years due to its potential as a therapeutic target for various diseases. This complex is formed by the binding of a modified DNA strand, d(Tatc)m(5)acr, to a complementary unmodified strand, d(gata). In
科学研究应用
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new therapeutics for cancer. Studies have shown that the complex can bind to and inhibit the activity of certain cancer-related proteins, leading to the suppression of tumor growth. Additionally, the complex has been shown to have potential as a diagnostic tool for cancer, as it can selectively bind to cancerous cells and allow for their detection.
作用机制
The mechanism of action of the d(Tatc)m(5)acr-d(gata) complex involves its ability to bind to specific proteins and DNA sequences. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that allows it to selectively bind to certain proteins, such as transcription factors, that are involved in the regulation of gene expression. Additionally, the complex can bind to specific DNA sequences, leading to the inhibition of DNA replication and transcription.
生化和生理效应
The d(Tatc)m(5)acr-d(gata) complex has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of cancer-related proteins, the complex has been shown to have anti-inflammatory effects, as it can inhibit the activity of certain inflammatory proteins. Additionally, the complex has been shown to have potential as a treatment for autoimmune diseases, as it can inhibit the activity of immune cells that are responsible for attacking the body's own tissues.
实验室实验的优点和局限性
One of the main advantages of using the d(Tatc)m(5)acr-d(gata) complex in lab experiments is its specificity. The complex can selectively bind to certain proteins and DNA sequences, allowing for more precise targeting of experimental conditions. Additionally, the complex is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of the d(Tatc)m(5)acr-d(gata) complex in lab experiments. One of the main limitations is its potential toxicity. The modified DNA strand, d(Tatc)m(5)acr, contains a chemical group that can be toxic to cells at high concentrations. Additionally, the complex may have off-target effects, leading to unintended consequences in experimental conditions.
未来方向
For research include the development of new therapeutics and diagnostic tools for cancer and other diseases.
合成方法
The synthesis of the d(Tatc)m(5)acr-d(gata) complex involves the modification of the DNA strand d(Tatc)m with a chemical group known as acrolein. This modification results in the formation of d(Tatc)m(5)acr, which can then be annealed with the complementary unmodified strand, d(gata), to form the complex. The synthesis of this complex is a relatively straightforward process and can be carried out using standard molecular biology techniques.
属性
CAS 编号 |
103304-59-2 |
|---|---|
产品名称 |
d(Tatc)m(5)acr-d(gata) complex |
分子式 |
C98H121ClN31O47P7 |
分子量 |
2737.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[3-[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]propan-2-yl]-5-(6-aminopurin-9-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-3-[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxy-[6-chloro-2-methoxy-9-(pentylamino)acridin-3-yl]phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C58H71ClN14O26P4.C40H50N17O21P3/c1-5-6-7-11-62-48-30-9-8-29(59)13-32(30)66-33-15-42(38(90-4)14-31(33)48)100(81,91-24-41-37(97-103(88,89)99-102(85,86)87)19-46(94-41)70-12-10-43(60)67-55(70)78)98-58(50-35(75)17-44(95-50)71-22-27(2)53(76)68-56(71)79,20-39-34(74)16-45(92-39)73-26-65-49-51(61)63-25-64-52(49)73)21-40-36(96-101(82,83)84)18-47(93-40)72-23-28(3)54(77)69-57(72)80;1-14-7-54(40(63)53-37(14)61)22-4-17(59)21(73-22)8-71-30(31-18(60)5-24(75-31)55-11-48-26-32(41)44-9-46-34(26)55)15(2-19-16(58)3-23(72-19)57-13-50-28-36(57)51-39(43)52-38(28)62)29-20(76-80(67,68)78-81(69,70)77-79(64,65)66)6-25(74-29)56-12-49-27-33(42)45-10-47-35(27)56/h8-10,12-15,22-23,25-26,34-37,39-41,44-47,50,74-75H,5-7,11,16-21,24H2,1-4H3,(H,62,66)(H,88,89)(H2,60,67,78)(H2,61,63,64)(H,68,76,79)(H,69,77,80)(H2,82,83,84)(H2,85,86,87);7,9-13,15-25,29-31,58-60H,2-6,8H2,1H3,(H,67,68)(H,69,70)(H2,41,44,46)(H2,42,45,47)(H,53,61,63)(H2,64,65,66)(H3,43,51,52,62)/t34-,35-,36-,37-,39+,40+,41+,44+,45+,46+,47+,50-,58?,100?;15?,16-,17-,18-,19+,20-,21+,22+,23+,24+,25+,29+,30?,31-/m00/s1 |
InChI 键 |
YFVWKJVYFNKQPO-YVVADQDZSA-N |
手性 SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)(C[C@@H]9[C@H](C[C@@H](O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC([C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)C(C[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)P(=O)(OCC4C(CC(O4)N5C=CC(=NC5=O)N)OP(=O)(O)OP(=O)(O)O)OC(CC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)O)(CC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)O)C1C(CC(O1)N1C=C(C(=O)NC1=O)C)O)Cl.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)C(CC6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)C9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
d(TATC)m(5)Acr-d(GATA) complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



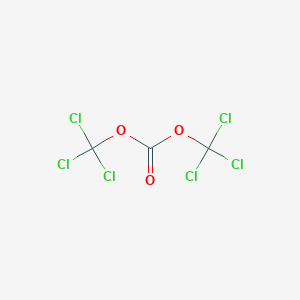
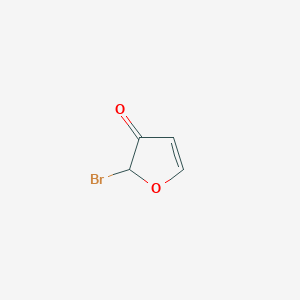
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
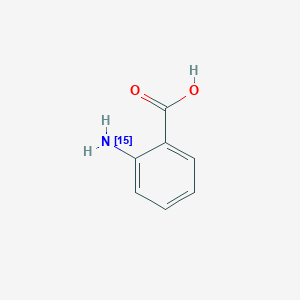
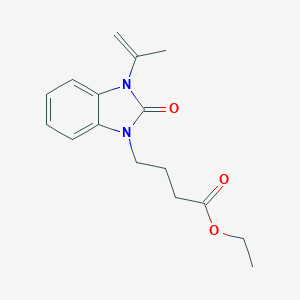
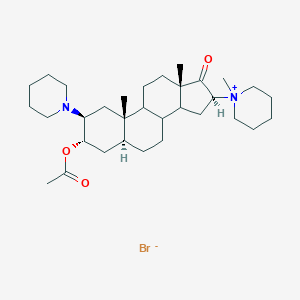
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
